5-Amino-2-methylbenzene-1-thiol
Description
5-Amino-2-methylbenzene-1-thiol is a substituted benzene derivative featuring an amino (-NH₂) group at position 5, a methyl (-CH₃) group at position 2, and a thiol (-SH) group at position 1. The thiol group enables participation in redox reactions, metal coordination, and disulfide bond formation, while the methyl group introduces steric effects that modulate reactivity and stability.
Properties
IUPAC Name |
5-amino-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKNFJSUFXCXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860573-32-6 | |
| Record name | 5-amino-2-methylbenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Iron and hydrochloric acid, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives, thiol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalyst Development: 5-Amino-2-methylbenzene-1-thiol is used in the synthesis of metal complexes that serve as catalysts for organic reactions such as cross-coupling, hydrogenation, and oxidation.
Biology and Medicine:
Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving thiol and amino group interactions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Interactions: The thiol group in 5-Amino-2-methylbenzene-1-thiol can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Amino Group Interactions: The amino group can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
1-Amino-2-methylbenzene
- Structure : Benzene ring with -NH₂ (position 1) and -CH₃ (position 2).
- Key Differences: Lacks the thiol group, resulting in lower acidity and reduced capacity for metal coordination or nucleophilic reactions compared to 5-Amino-2-methylbenzene-1-thiol.
- Applications : Primarily used as an intermediate in dye synthesis or agrochemicals due to its electron-rich aromatic system .
5-Amino-2-mercapto benzimidazole
- Structure : Benzimidazole core (fused benzene and imidazole rings) with -NH₂ (position 5) and -SH (position 2).
- The thiol group in this compound is more acidic (pKa ~8–9) compared to benzene thiols (pKa ~6–7) due to electron-withdrawing effects of the imidazole ring.
- Applications : Widely studied in antiparasitic and anticancer drug development. Its vapor pressure (2.85×10⁻⁵ mmHg at 25°C) and refractive index (1.794) suggest moderate volatility and optical applications .
1,3-Benzothiazole-2-thiol
- Structure : Benzothiazole ring (fused benzene and thiazole) with -SH at position 2.
- Key Differences: The thiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electron deficiency at the thiol group (pKa ~4–5). This compound is more reactive in vulcanization and polymer chemistry compared to this compound .
Physicochemical Properties and Reactivity
Notes:
- The thiol group’s acidity varies with substituents: Electron-withdrawing groups (e.g., in benzothiazole) lower pKa, enhancing nucleophilicity.
- Melting points correlate with molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in benzimidazole derivatives).
Research Findings and Trends
- Pharmaceutical Potential: Benzimidazole thiols show higher bioactivity than benzene thiols due to enhanced membrane permeability and target binding .
- Thermal Stability : Heterocyclic thiols (e.g., thiadiazoles) exhibit superior thermal stability (>200°C decomposition) compared to benzene thiols, making them suitable for industrial applications .
- Regulatory Status: Compounds like 5-Amino-2-mercapto benzimidazole fall under HS Code 2933990090, indicating stringent regulatory controls for pharmaceutical use .
Biological Activity
5-Amino-2-methylbenzene-1-thiol, also known as 2-amino-5-methylbenzenethiol, is an organic compound characterized by the presence of both an amino group and a thiol group attached to a methyl-substituted benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.
Although specific mechanisms of action for this compound have not been extensively documented, it is hypothesized that the compound's thiol functionality allows it to participate in redox reactions and interact with various biological macromolecules. Thiols are known to act as antioxidants, potentially scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress.
Synthesis and Derivatives
Research indicates that this compound serves as a precursor in the synthesis of diverse benzothiazole derivatives, which exhibit significant biological activities. These derivatives have been studied for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Table 1: Potential Biological Activities of Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzothiazole derivative | Antimicrobial | |
| Benzothiazole derivative | Anticancer | |
| Benzothiazole derivative | Anti-inflammatory |
Antimicrobial Activity
A study highlighted the synthesis of benzothiazole derivatives from this compound, demonstrating notable antimicrobial activity against various bacterial strains. These findings suggest that the compound could be a valuable scaffold for developing new antibiotics.
Anticancer Research
In another investigation, derivatives synthesized from this compound were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Applications in Research
This compound is utilized in various scientific fields:
- Medicinal Chemistry : As a building block for synthesizing bioactive compounds.
- Organic Synthesis : Involved in condensation reactions with aldehydes and ketones.
- Coordination Chemistry : Acts as a ligand forming complexes with metal ions, enhancing catalytic activity .
Future Directions
Despite its promising potential, research on this compound remains limited. Future studies should focus on:
- Elucidating detailed mechanisms of action.
- Exploring its interactions with biological targets.
- Conducting in vivo studies to assess therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
